N-(4-{[(5-acetamido-2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
Description
N-(4-{[(5-Acetamido-2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide is a thiazole-based compound featuring a cyclopropanecarboxamide moiety linked to a substituted phenyl group via a carbamoylmethyl bridge. Its structure integrates a 1,3-thiazole core, a cyclopropane ring, and a 5-acetamido-2-methoxyphenyl substituent.
Properties
IUPAC Name |
N-[4-[2-(5-acetamido-2-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-10(23)19-12-5-6-15(26-2)14(7-12)21-16(24)8-13-9-27-18(20-13)22-17(25)11-3-4-11/h5-7,9,11H,3-4,8H2,1-2H3,(H,19,23)(H,21,24)(H,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUSEJHWLDTSTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-{[(5-acetamido-2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide is a complex organic compound with potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic potential, particularly in oncology and inflammation-related disorders.
Chemical Structure and Properties
- Molecular Formula : C23H24N4O4S2
- Molecular Weight : 484.59 g/mol
- CAS Number : 941874-98-2
- SMILES Notation : COc1ccc(cc1NC(=O)Cc1csc(n1)SCC(=O)Nc1ccc(cc1)C)NC(=O)C
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its cytotoxicity, anti-inflammatory properties, and mechanisms of action.
Cytotoxic Activity
Recent studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar structural frameworks have shown enhanced potency against breast cancer (MDA-MB-231), pancreatic cancer (SUIT-2), and colorectal cancer (HT-29) cell lines when compared to standard chemotherapeutics like cisplatin .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Comparison to Cisplatin |
|---|---|---|---|
| 5e | MDA-MB-231 | 10 | More potent |
| 5f | SUIT-2 | 15 | Less potent |
| 5g | HT-29 | 12 | More potent |
The mechanism of action for the cytotoxic effects of this compound involves the induction of apoptosis, as evidenced by morphological changes observed through Hoechst staining in treated cells. The compounds induce cell cycle arrest and increase the percentage of sub-G1 phase cells, indicating a significant apoptotic effect .
Anti-inflammatory Properties
In addition to its cytotoxic potential, compounds structurally related to this compound have been investigated for their anti-inflammatory properties. Studies indicate that these compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated microglial cells. This effect is mediated through the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical enzymes in inflammatory pathways .
Case Studies and Research Findings
Several case studies have highlighted the efficacy of this compound in preclinical models. For example:
- Breast Cancer Model : In a study involving MDA-MB-231 cells, treatment with derivatives led to a significant reduction in cell viability and increased apoptotic markers.
- Neuroprotection : Another study indicated that related compounds provided neuroprotective effects against dopaminergic neurotoxins, suggesting potential applications in neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with structurally related thiazole derivatives, focusing on substituent effects, molecular properties, and biological activities.
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups : Compounds like 5n () demonstrate that trifluoromethyl (-CF₃) and chloro (-Cl) substituents enhance anti-inflammatory activity, likely due to improved binding affinity or metabolic stability .
- Aromatic Diversity: The benzo[d][1,3]dioxol-5-yl group () and methoxyphenyl moiety (Target compound) may influence solubility and membrane permeability due to their polar/nonpolar balance .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
